molecular formula C13H10N2 B8587749 6-Benzylpicolinonitrile

6-Benzylpicolinonitrile

Cat. No.: B8587749
M. Wt: 194.23 g/mol
InChI Key: BXWPZEQQHDNSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzylpicolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a benzyl group at the 6-position and a nitrile group at the 2-position (picolinonitrile backbone). This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and aromatic stability from the benzyl substituent.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

6-benzylpyridine-2-carbonitrile

InChI

InChI=1S/C13H10N2/c14-10-13-8-4-7-12(15-13)9-11-5-2-1-3-6-11/h1-8H,9H2

InChI Key

BXWPZEQQHDNSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Benzylpicolinonitrile with structurally related picolinonitrile derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Benzyl (C₆H₅CH₂-) at C6, CN at C2 C₁₃H₁₁N₂ 197.24 Not available Hypothesized use in ligand synthesis or as a building block for bioactive molecules.
6-(Aminomethyl)picolinonitrile Aminomethyl (NH₂CH₂-) at C6, CN at C2 C₇H₇N₃ 133.15 153396-50-0 Pharmaceutical intermediate; potential precursor for antiviral or CNS-targeting agents .
6-Acetylpicolinonitrile Acetyl (COCH₃) at C6, CN at C2 C₈H₆N₂O 146.15 159307-02-5 High polarity due to acetyl group; used in coordination chemistry or as a synthetic intermediate .
6-Amino-5-nitropicolinonitrile Amino (NH₂) at C6, nitro (NO₂) at C5, CN at C2 C₆H₄N₄O₂ 180.12 Not provided Explosive/residue-sensitive; requires strict safety protocols during handling .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The nitrile (-CN) and nitro (-NO₂) groups in 6-Amino-5-nitropicolinonitrile enhance electrophilicity, making it reactive but hazardous . Benzyl vs.

Applications: Pharmaceutical Intermediates: 6-(Aminomethyl)picolinonitrile’s primary amine group allows facile derivatization for drug discovery . Safety Considerations: Nitro-substituted derivatives (e.g., 6-Amino-5-nitropicolinonitrile) require specialized handling due to explosion risks .

Synthetic Utility :

  • The nitrile group in all compounds enables participation in cycloaddition or nucleophilic substitution reactions, facilitating heterocycle synthesis.

Research Findings and Data Gaps

  • This compound: No direct experimental data (e.g., spectroscopic or pharmacological) are available in the provided evidence. Predictions are based on analogs like 6-(Aminomethyl)picolinonitrile .
  • Safety Profiles: Nitro-containing analogs (e.g., 6-Amino-5-nitropicolinonitrile) highlight the importance of rigorous safety protocols, which likely extend to other nitrile derivatives .
  • Commercial Availability: 6-Acetylpicolinonitrile is listed at a premium price (¥27,998/g), indicating high demand for specialized intermediates .

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